N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide
Description
N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide is a structurally complex molecule featuring an 8-azabicyclo[3.2.1]octane core, a 5-cyclobutyl-1,2,4-oxadiazole substituent, and a trifluoropropane sulfonamide chain. The bicyclic scaffold is a hallmark of bioactive compounds targeting neurological and metabolic receptors, as seen in analogs such as GPCR ligands . The oxadiazole ring enhances metabolic stability and serves as a bioisostere for carboxylate or amide groups, while the trifluoropropane sulfonamide moiety contributes to improved lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[3-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-3,3,3-trifluoropropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33F3N4O3S/c26-25(27,28)12-14-36(33,34)31-22(17-5-2-1-3-6-17)11-13-32-20-9-10-21(32)16-19(15-20)23-29-24(35-30-23)18-7-4-8-18/h1-3,5-6,18-22,31H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBQFKDTUWDICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3CC4CCC(C3)N4CCC(C5=CC=CC=C5)NS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure
The compound's structure includes a bicyclic azabicyclo[3.2.1]octane framework, which is known for its interaction with various biological targets. The presence of trifluoropropane and sulfonamide groups suggests potential for modulating biological activity.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly in the central nervous system (CNS). The bicyclic structure may facilitate binding to receptors or transporters involved in neurotransmission.
Pharmacological Effects
- Dopamine Transporter Interaction : Compounds structurally related to this compound have shown varying degrees of interaction with dopamine transporters (DAT). For instance, studies on azabicyclo derivatives suggest that modifications can enhance or diminish binding affinity to DAT, impacting stimulant activity and potential for addiction treatment .
- Antagonistic Properties : Some derivatives exhibit antagonistic properties at certain receptors, which can be beneficial in treating conditions like anxiety or depression by modulating neurotransmitter levels .
- Oxadiazole Influence : The incorporation of oxadiazole rings has been linked to increased biological activity due to their ability to stabilize interactions with target proteins and enhance solubility in biological systems .
Study 1: Dopaminergic Activity
A study investigated the effects of a similar azabicyclo compound on rat locomotor activity. Results indicated that the compound significantly increased locomotion at specific dosages, suggesting dopaminergic activity akin to stimulants like cocaine but with a different binding profile .
Study 2: Antidepressant Potential
Another investigation focused on the antidepressant-like effects of sulfonamide derivatives in animal models. Results demonstrated that certain modifications led to increased efficacy in reducing depressive behaviors, highlighting the importance of structural variation in biological outcomes .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Potential
The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.
Case Study: Neurotransmitter Interaction
Research indicates that derivatives of bicyclic compounds like this one can exhibit significant binding affinity to dopamine and serotonin receptors. For instance, studies on related compounds have shown varying potencies in inhibiting dopamine transporter activity (DAT) and serotonin transporter activity (SERT), which are crucial for managing conditions such as depression and ADHD .
Antimicrobial Activity
The oxadiazole moiety in the compound is known for its antimicrobial properties. Compounds containing oxadiazoles have been reported to exhibit activity against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
In a study involving structurally similar oxadiazole derivatives, compounds demonstrated significant inhibition of microbial growth in vitro. This suggests that N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide could also possess similar antimicrobial properties .
Pesticidal Properties
The compound's structure suggests potential use as a pesticide due to its ability to disrupt biological processes in pests.
Case Study: Pesticidal Activity
Research has indicated that sulfonamide derivatives can act as effective fungicides and insecticides. A study highlighted the effectiveness of related compounds in controlling phytopathogenic microorganisms in crops, indicating that this compound may also be beneficial in agricultural applications .
Plant Growth Regulation
There is emerging evidence that certain oxadiazole-containing compounds can enhance plant growth and resilience against stress conditions.
Case Study: Growth Promotion
In experiments involving plant growth regulators derived from oxadiazoles, significant improvements in plant height and yield were observed under stress conditions such as drought and salinity . This suggests that this compound may have similar effects.
Summary of Findings
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Triazole/Tetrazine : The target’s oxadiazole group offers greater metabolic stability compared to the triazole in M3, which is designed for bioorthogonal click chemistry .
- Sulfonamide vs.
- Trifluoromethyl Groups : Both the target and compound 2p utilize trifluoromethyl moieties, which improve pharmacokinetic properties by reducing oxidative metabolism.
Q & A
Q. How can researchers confirm the structural integrity of this compound during synthesis?
Methodological Answer: Use Nuclear Magnetic Resonance (NMR) to analyze the stereochemistry of the 8-azabicyclo[3.2.1]octane core and trifluoropropane-sulfonamide moiety. High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (e.g., C₂₄H₂₈F₃N₅O₃S). X-ray crystallography can resolve ambiguities in bicyclic ring conformation or substituent orientation .
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Optimize reaction steps involving the cyclobutyl-oxadiazole and azabicyclo[3.2.1]octane moieties. Key parameters include:
- Temperature control (e.g., avoiding thermal decomposition of the oxadiazole ring).
- Solvent selection (polar aprotic solvents like DMF for sulfonamide coupling).
- Catalyst screening (e.g., palladium for cross-coupling reactions). Monitor intermediates via thin-layer chromatography (TLC) and HPLC to minimize by-products .
Q. What pharmacological targets are associated with this compound’s structural motifs?
Methodological Answer: The 1,2,4-oxadiazole and azabicyclo[3.2.1]octane groups suggest potential activity as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators . Use molecular docking to screen against targets like adenosine receptors or serotonin transporters. Validate via in vitro binding assays (e.g., radioligand displacement) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the trifluoropropane-sulfonamide group in aqueous environments?
Methodological Answer: Perform density functional theory (DFT) calculations to assess the electrophilicity of the sulfonamide sulfur atom. Simulate hydrolysis pathways under physiological pH (e.g., 7.4) using molecular dynamics (MD) . Compare predictions with experimental stability data from LC-MS in buffered solutions .
Q. How should researchers resolve contradictions between computational predictions and experimental data for stereochemical outcomes?
Methodological Answer: If computational models (e.g., Dreiding force fields ) predict a dominant stereoisomer not observed experimentally:
Q. What strategies mitigate degradation of the cyclobutyl-oxadiazole moiety during long-term storage?
Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Use HPLC-UV to quantify degradation products. Stabilize the compound by lyophilization or storage in inert atmospheres (argon) .
Q. How can reaction mechanisms for sulfonamide coupling be elucidated?
Methodological Answer: Employ isotopic labeling (e.g., ¹⁵N or ³⁴S) to track bond formation. Analyze intermediates via ESI-MS/MS . Use kinetic studies (e.g., variable-temperature NMR) to determine rate-limiting steps. Compare with analogous reactions in azabicyclo systems .
Q. What experimental approaches validate stereochemical assignments in the azabicyclo[3.2.1]octane core?
Methodological Answer: Combine NOESY NMR to assess spatial proximity of protons in the bicyclic system. Synthesize enantiopure intermediates (e.g., using chiral HPLC ) and correlate optical activity with computational electronic circular dichroism (ECD) spectra .
Q. How can regioselectivity be controlled during derivatization of the oxadiazole ring?
Methodological Answer: Use directed ortho-metalation with LDA (lithium diisopropylamide) to functionalize the oxadiazole at the 5-position. Screen directing groups (e.g., trimethylsilyl) and validate via X-ray crystallography .
Q. What advanced analytical methods quantify trace impurities in the final compound?
Methodological Answer: Apply LC-QTOF-MS for high-sensitivity detection of sub-0.1% impurities. Use 2D-NMR (HSQC, HMBC) to assign unknown peaks. Cross-reference with synthetic by-product libraries for identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
